N,3-dihydroxynaphthalene-2-carboxamide

Catalog No.
S1934292
CAS No.
22974-74-9
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,3-dihydroxynaphthalene-2-carboxamide

CAS Number

22974-74-9

Product Name

N,3-dihydroxynaphthalene-2-carboxamide

IUPAC Name

N,3-dihydroxynaphthalene-2-carboxamide

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c13-10-6-8-4-2-1-3-7(8)5-9(10)11(14)12-15/h1-6,13,15H,(H,12,14)

InChI Key

BVXHPRFAVBFDIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NO)O

Antimicrobial Agents

Material Science

Antituberculosis Agents

Antioxidant Agents

N,3-dihydroxynaphthalene-2-carboxamide is an organic compound with the molecular formula C₁₁H₉NO₃. It features a naphthalene backbone substituted with hydroxyl and carboxamide functional groups. The compound is recognized for its potential biological activities, particularly in antimicrobial applications. Its structure includes two hydroxyl groups located at the 3 and 7 positions of the naphthalene ring, and a carboxamide group at the 2 position, contributing to its unique chemical properties and reactivity.

Due to the limited research on DHNCA, its mechanism of action in biological systems or interaction with other compounds remains unknown.

No information on the safety hazards associated with DHNCA, including flammability, reactivity, or toxicity, is currently available.

Future Research Directions

  • Investigation into the synthesis and purification methods for DHNCA.
  • Characterization of its physical and chemical properties.
  • Exploration of potential applications in various fields, such as material science or medicinal chemistry.
  • In-silico or in-vitro studies to understand its potential biological activity.
Due to its functional groups. Notably, it can undergo:

  • Reduction Reactions: The compound can be synthesized from its corresponding nitro derivatives through reduction processes.
  • Carboxylation: The amine form of this compound can be carboxylated to yield different derivatives.
  • Antimicrobial Activity: It has shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus, indicating its potential as a therapeutic agent in treating infections.

Research indicates that N,3-dihydroxynaphthalene-2-carboxamide exhibits notable biological activities:

  • Antimicrobial Properties: Derivatives of this compound have demonstrated effectiveness against resistant bacterial strains, with minimum inhibitory concentrations ranging from 0.16 to 0.68 µM .
  • Potential Therapeutic Uses: Its activity suggests potential applications in treating conditions such as tuberculosis and other mycobacterial infections without significant cytotoxicity to human cells.

Several synthetic routes have been documented for N,3-dihydroxynaphthalene-2-carboxamide:

  • Reduction of Nitro Compounds: This method involves reducing the corresponding nitro derivatives to yield the desired amine.
  • Carboxylation of Amines: Following the reduction step, carboxylation can be performed to introduce the carboxamide functionality .
  • Alternative Synthetic Routes: Other methods may include various coupling reactions involving naphthalene derivatives and functionalized phenols.

The applications of N,3-dihydroxynaphthalene-2-carboxamide are diverse:

  • Pharmaceutical Development: Its antimicrobial properties make it a candidate for drug development aimed at treating resistant bacterial infections.
  • Research Tool: It serves as a reference compound in studies exploring the chemistry of naphthalene derivatives and their biological implications.

Interaction studies involving N,3-dihydroxynaphthalene-2-carboxamide focus on its binding affinity and efficacy against various biological targets:

  • Antimicrobial Mechanisms: Investigations into how this compound interacts with bacterial cell walls or metabolic pathways are ongoing.
  • Comparative Studies: Its interactions are often compared with other known antimicrobial agents to evaluate efficacy and resistance profiles .

Similar Compounds: Comparison

N,3-dihydroxynaphthalene-2-carboxamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,7-Dihydroxy-naphthalene-2-carboxylic acidC₁₁H₈O₄Contains similar hydroxyl and carboxylic groups but lacks amide functionality.
2,3-DihydroxynaphthaleneC₁₀H₈O₂A simpler dihydroxy derivative without a carboxylic group.
N-(3-Hydroxybenzyl)-3,7-dihydroxynaphthalene-2-carboxamideC₁₄H₁₂N₂O₃A more complex derivative with additional benzyl substitution.

Uniqueness

N,3-dihydroxynaphthalene-2-carboxamide is distinguished by its specific arrangement of hydroxyl and carboxamide groups on the naphthalene ring, which contributes to its unique biological activity profile compared to similar compounds. Its effectiveness against resistant bacteria positions it as a promising candidate for further research in pharmacology and medicinal chemistry .

XLogP3

2.2

Wikipedia

CHEMBL174278

Dates

Last modified: 08-16-2023

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